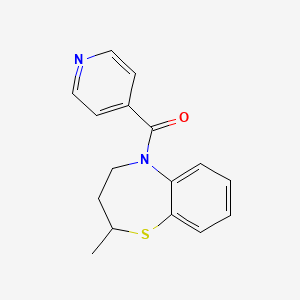![molecular formula C13H16N4O B7495466 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide, also known as DETA-NONOate, is a nitric oxide (NO) donor compound that has been widely used in scientific research. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. DETA-NONOate has been used to investigate the mechanisms of NO signaling and its effects on various biological systems.
作用機序
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide releases NO in a time-dependent manner, which allows for controlled delivery of NO to biological systems. NO activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates the downstream effects of NO signaling. The precise mechanisms of NO signaling and its effects on different biological systems are still being investigated.
Biochemical and Physiological Effects
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. It has been shown to induce vasodilation, reduce platelet aggregation, and improve cardiac function in cardiovascular physiology. In neuroscience, it has been shown to enhance synaptic plasticity, improve learning and memory, and protect neurons from oxidative stress. In cancer biology, it has been shown to inhibit tumor growth and metastasis, and enhance the effectiveness of chemotherapy and radiotherapy. In immunology, it has been shown to modulate immune cell function and reduce inflammation.
実験室実験の利点と制限
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has several advantages for lab experiments. It allows for controlled delivery of NO to biological systems, which can be difficult to achieve using other methods. It also has a long half-life, which allows for sustained NO release over time. However, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide can be unstable and decompose rapidly under certain conditions, which can affect its effectiveness. It also requires careful handling and storage to maintain its stability.
将来の方向性
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide and NO signaling. One area of interest is the development of new NO donor compounds with improved stability and specificity for different biological systems. Another area of interest is the investigation of the role of NO signaling in aging and age-related diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, the potential use of NO donors in therapeutics, such as in the treatment of cancer and cardiovascular disease, is an area of active research.
合成法
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide can be synthesized by reacting diethylenetriamine with nitric oxide gas in the presence of oxygen and a catalyst. The reaction produces N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide and water as byproducts. The compound can also be synthesized using other NO donor precursors, such as S-nitrosothiols, and different reaction conditions.
科学的研究の応用
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been used in a variety of scientific research applications, including cardiovascular physiology, neuroscience, cancer biology, and immunology. It has been used to investigate the effects of NO on blood vessel dilation, platelet aggregation, and cardiac function. In neuroscience, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been used to study the role of NO in synaptic plasticity, learning, and memory. In cancer biology, it has been used to investigate the effects of NO on tumor growth and metastasis. In immunology, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been used to study the role of NO in immune cell function and inflammation.
特性
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(12-8-15-17(3)10(12)2)16-13(18)11-5-4-6-14-7-11/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXNFDWKZSNASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)


![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)
![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)
![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)